molecular formula C10H9AgN4O2S B024453 Silver sulfadiazine CAS No. 22199-08-2

Silver sulfadiazine

Cat. No.: B024453
CAS No.: 22199-08-2
M. Wt: 357.14 g/mol
InChI Key: UEJSSZHHYBHCEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Silver sulfadiazine primarily targets the cell membrane and cell wall of bacteria . It has broad antimicrobial activity, being bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .

Mode of Action

This compound acts on the bacterial cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .

Biochemical Pathways

It is known that silver ions can bind to various groups in proteins, leading to protein denaturation and enzyme inhibition . This disrupts the normal functioning of the bacterial cell, leading to cell death .

Pharmacokinetics

This compound has a negligible absorption rate in both superficial and deep burns and normal skin, but absorption increases with blister removal . The excretion of silver is slow and primarily occurs via the feces, while sulfadiazine is excreted via urine (6.6% within 5 days) . The half-life elimination of sulfadiazine is approximately 24 hours .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By disrupting the cell membrane and cell wall, and inhibiting essential enzymes, this compound prevents the bacteria from carrying out their normal functions, leading to cell death .

Action Environment

The action of this compound is influenced by the environment in which it is applied. It is primarily used on second- and third-degree burns . In the presence of a nitrate buffer, the silver ion dissociates completely from the sulfadiazine moiety and is free to precipitate or complex with any suitable ligand . This suggests that the action of this compound may be influenced by the chemical environment of the wound.

Biochemical Analysis

Biochemical Properties

Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction with proteins leads to proton leaks in the membrane, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It acts only on the cell membrane and cell wall to produce its bactericidal effect . The compound’s effectiveness may possibly be from a synergistic interaction, or the action of each component .

Molecular Mechanism

The mechanism of action of this compound on bacteria differs from silver nitrate and sodium sulfadiazine . This compound acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have long-term effects on cellular function in laboratory settings . The compound has an enviable safety record in burn treatment, but side effects such as allergic reactions to its sulfadiazine moiety, silver staining of the treated burn wound, hyperosmolality, methemoglobinemia, and hemolysis due to a congenital lack of glucose-6-phosphate dehydrogenase, may be missed or misinterpreted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study, the LD50 for this compound nanosuspension was estimated to be 252.1 mg/kg . The in vivo dosages used for burn wound treatment (40–50 mg/kg) were far below LD50 (252.1 mg/kg) .

Metabolic Pathways

This compound is involved in the folate metabolism pathway . In order to ensure a proper functioning of cell replication and proteins and nucleic acids synthesis processes, folate metabolism rate is also increased in bacterial, protozoan and other microbial infections .

Transport and Distribution

This compound is largely confined to cutaneous tissues and the sulfadiazine penetrates into the systemic circulation . This differential distribution pattern is reflected in varying therapeutic and side effects .

Subcellular Localization

In organotypic cultures of human breast skin incubated with silver bandage or treated with this compound, silver was accumulated in epithelial cells and in macrophages, fibroblasts and collagen fibrils and fibres of underlying connective tissue . Ultrastructurally, the accumulated silver was found in lysosome-like vesicles of the different cells and evenly spread along collagen structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver sulfadiazine is synthesized by reacting silver nitrate with sulfadiazine sodium . The reaction typically occurs in a reaction tank where silver nitrate solution and sulfadiazine sodium solution are fed and stirred simultaneously. The synthesis reaction temperature is maintained between 45 to 55 degrees Celsius, and trifluoromethanesulfonic acid (salt) catalysts are used in the process .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to processes such as standing, draining, and centrifugal drying to obtain the final this compound product .

Chemical Reactions Analysis

Types of Reactions: Silver sulfadiazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of silver oxide and other by-products.

    Reduction: The compound can be reduced to its constituent elements, silver and sulfadiazine, under specific reducing conditions.

    Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Metal salts like sodium chloride and potassium bromide can be used in substitution reactions.

Major Products Formed:

    Oxidation: Silver oxide and sulfadiazine derivatives.

    Reduction: Elemental silver and sulfadiazine.

    Substitution: Various metal sulfadiazine complexes.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combination of silver and sulfadiazine, which provides a synergistic antimicrobial effect. Unlike silver nitrate, which primarily acts through silver ions, this compound also benefits from the antimicrobial properties of sulfadiazine . Additionally, this compound is less likely to cause resistance compared to other antibiotics, making it a valuable option for treating burn wounds .

Properties

Key on ui mechanism of action

Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

CAS No.

22199-08-2

Molecular Formula

C10H9AgN4O2S

Molecular Weight

357.14 g/mol

IUPAC Name

silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

InChI

InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1

InChI Key

UEJSSZHHYBHCEL-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+]

Canonical SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+]

melting_point

285 °C

Key on ui other cas no.

22199-08-2

Pictograms

Irritant

Synonyms

Brandiazin
Dermazin
Flamazine
Flammazine
Sicazine
Silvadene
Silvederma
Silver Sulfadiazine
Silver Sulfafdiazine
SSD
SSD AF
Sulfadiazine, Silver
Sulfafdiazine, Silver
Sulfargen
Thermazene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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